molecular formula C10H13BrClN B2560898 4-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride CAS No. 2379946-86-6

4-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride

Cat. No.: B2560898
CAS No.: 2379946-86-6
M. Wt: 262.58
InChI Key: BZEGEVHJIFKCQG-UHFFFAOYSA-N
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Description

“4-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride” is a chemical compound with the molecular formula C9H11BrClN . It is a derivative of indenamine, which is a class of organic compounds known for their interesting chemical properties .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromine atom and a methylamine group attached to an indenamine core . The presence of these functional groups can significantly influence the chemical properties and reactivity of the compound.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research indicates the synthesis of novel compounds with potential antimicrobial and cytotoxic activities. For instance, a series of derivatives were prepared through a synthetic pathway involving the formation of a specific intermediate, which was then transformed into compounds evaluated for antibacterial and cytotoxic properties. Compounds exhibited good antibacterial activity and cytotoxic activity in vitro, highlighting the potential for developing new therapeutic agents (Noolvi et al., 2014).

Inhibition of Serotonin Uptake

Another study focused on the pharmacological profile of a compound structurally similar to 4-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine; hydrochloride. It was found to be a potent antagonist of serotonin depletion in the brain, suggesting a possible role in the modulation of serotonin levels and potential applications in neuroscience research (Fuller et al., 1978).

Electrochemical Applications

The indirect anodic oxidation of amines mediated by brominated aryl amines presents a significant advance in electrochemical synthesis. This method demonstrates the conversion of benzyl amines to Schiff bases with high yield, opening new pathways for the synthesis of complex organic molecules through electrochemical methods (Pletcher & Zappi, 1989).

Corrosion Inhibition

Amine derivative compounds have been synthesized and evaluated as corrosion inhibitors on mild steel in an acidic medium. These compounds showed promising results in protecting mild steel against corrosion, indicating their potential applications in materials science and engineering (Boughoues et al., 2020).

Chemical Identification and Synthesis

The identification and synthesis of novel substances for research purposes are critical. A study on the test purchase, identification, and synthesis of a related compound underscores the importance of analytical techniques in confirming the identity of substances used in scientific research, contributing to the body of knowledge on novel psychoactive substances (Power et al., 2015).

Properties

IUPAC Name

4-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c1-12-10-6-5-7-8(10)3-2-4-9(7)11;/h2-4,10,12H,5-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEGEVHJIFKCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=C1C=CC=C2Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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